molecular formula C17H17N5O3S B2858730 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide CAS No. 2034585-85-6

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Cat. No.: B2858730
CAS No.: 2034585-85-6
M. Wt: 371.42
InChI Key: YFWDYWAIMMPFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via an acetamide bridge to a 1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole moiety. The benzimidazole group is known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation, while the benzothiadiazole unit contributes unique electronic properties due to its sulfone and sulfonamide functionalities .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-20-15-8-7-12(9-16(15)21(2)26(20,24)25)19-17(23)10-22-11-18-13-5-3-4-6-14(13)22/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWDYWAIMMPFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiadiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization.

  • Preparation of Benzimidazole Intermediate:
    • Starting material: o-phenylenediamine
    • Reagent: Formic acid
    • Reaction: Cyclization to form benzimidazole
  • Preparation of Thiadiazole Intermediate:
    • Starting material: 2-aminobenzenesulfonamide
    • Reagent: Acetic anhydride
    • Reaction: Cyclization to form thiadiazole
  • Coupling Reaction:
    • Reagents: Benzimidazole intermediate, thiadiazole intermediate, acetic anhydride
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol)
    • Product: this compound

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

  • Oxidation:
    • Reagents: Hydrogen peroxide, potassium permanganate
    • Conditions: Aqueous or organic solvent, room temperature
    • Products: Oxidized derivatives of the benzimidazole and thiadiazole rings
  • Reduction:
    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Anhydrous solvent, low temperature
    • Products: Reduced derivatives with altered functional groups
  • Substitution:
    • Reagents: Halogenating agents (e.g., N-bromosuccinimide)
    • Conditions: Organic solvent, controlled temperature
    • Products: Halogenated derivatives

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has diverse applications in scientific research:

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique electronic properties and potential use in organic electronics.
  • Biology:
    • Investigated for its antimicrobial and antifungal activities.
    • Potential use as a probe in biochemical assays.
  • Medicine:
    • Explored for its anticancer properties, particularly in inhibiting tumor growth.
    • Studied for its potential as an anti-inflammatory agent.
  • Industry:
    • Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways:

  • Molecular Targets:
    • Enzymes: Inhibition of specific enzymes involved in cell proliferation and inflammation.
    • Receptors: Binding to cellular receptors that regulate immune responses.
  • Pathways:
    • Induction of apoptosis in cancer cells through the activation of caspases.
    • Modulation of signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound is compared with benzimidazole- and benzothiazole-based derivatives, which share similar pharmacophores but differ in substituents and electronic profiles. Below is a detailed comparison:

Compound Core Structure Key Substituents Reported Activity Synthetic Route Reference
Target Compound Benzimidazole + Benzothiadiazole 1,3-Dimethyl-2,2-dioxo group Under investigation (theoretical potential for enzyme inhibition) Multi-step coupling, amidation
9c (from ) Benzimidazole + Triazole + Thiazole 4-Bromophenyl on thiazole Antimicrobial, anticancer (docking studies) Click chemistry, amidation
W1 (from ) Benzimidazole + Thioacetamide + Dinitrophenyl 2,4-Dinitrophenyl Antimicrobial, anticancer (in vitro assays) Thioacetylation, amidation
28 (from ) Benzimidazole + Benzodioxole Benzodioxol-5-ylmethyl IDO1 inhibition (IC₅₀ = 0.8 µM) Amidation via carbodiimide coupling
I (from ) Benzothiazole + Adamantane 6-Methoxybenzothiazole + Adamantyl Structural studies (potential agrochemical/sensor use) Imidazole-mediated coupling
10VP91 (from ) Benzimidazole + Bicyclic terpene Cyclohexyl + Bicycloheptane Antiviral (preliminary data) Cyclocondensation, amidation

Research Findings and Trends

Structure-Activity Relationships (SAR)

  • Benzimidazole Position : Substitution at the 1-position (e.g., cyclohexyl in 10VP91 ) enhances metabolic stability compared to unsubstituted analogues .
  • Acetamide Linkers : Flexibility of the acetamide bridge (as in the target compound) allows conformational adaptation to diverse binding sites, whereas rigid linkers (e.g., triazoles in 9c ) restrict motion but improve selectivity .

Solubility and Bioavailability

  • The target compound’s benzothiadiazole group may reduce solubility compared to benzodioxole-containing 28 , which has a measured solubility of 6.1 µg/mL at pH 7.4 .
  • Lipophilic substituents (e.g., adamantyl in I ) further decrease aqueous solubility, necessitating formulation strategies .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventChloroform (reflux)+25% vs. DMF
CatalystImidazole+20% efficiency
Reaction Time6 hoursMinimizes degradation

Q. Table 2: Analytical Benchmarks

TechniqueCritical Data PointExample ValueReference
¹H NMR (DMSO-d₆)Benzodiazole Hδ 7.73 (dd, J=8.8 Hz)
HRMS[M+H]⁺357.16 (calc.)
X-ray DiffractionSpace GroupTriclinic P1

Research Gaps and Future Directions

  • In Vivo Studies : Pharmacokinetic profiling (e.g., bioavailability in rodent models) and toxicity screening .
  • Structure-Activity Relationships (SAR) : Modify the 1,3-dimethyl-2,2-dioxo group to enhance target selectivity .
  • Multi-Omics Integration : Combine proteomics and metabolomics to map off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.